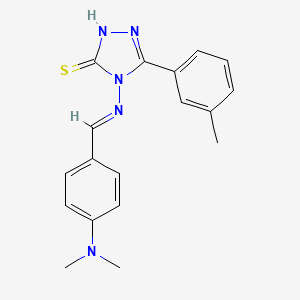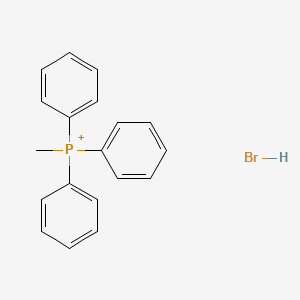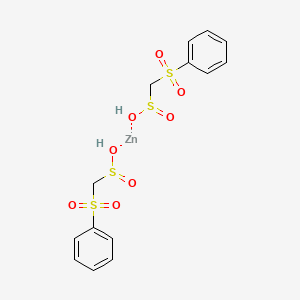
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is a compound characterized by the presence of a bromine atom and a thiol group attached to a cyclohexa-1,3,5-triene ring. The compound is isotopically labeled with carbon-13, making it useful for various scientific studies, including NMR spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine in acetic acid, while the thiol group can be introduced using thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted cyclohexa-1,3,5-trienes.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include cyclohexa-1,3,5-triene and sulfides.
Scientific Research Applications
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a labeled compound in NMR spectroscopy.
Biology: Employed in tracer studies to track metabolic pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexanol: Similar in structure but with a hydroxyl group instead of a thiol group.
6-Bromo-1,4-benzodioxane: Contains a benzodioxane ring instead of a cyclohexa-1,3,5-triene ring.
1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: Similar isotopic labeling but with an additional iodine atom
Uniqueness
6-Bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol is unique due to its isotopic labeling with carbon-13 and the presence of both a bromine atom and a thiol group. This combination makes it particularly valuable for NMR studies and tracer experiments, providing insights into molecular interactions and pathways.
Properties
Molecular Formula |
C6H5BrS |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
6-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-thiol |
InChI |
InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
YUQUNWNSQDULTI-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


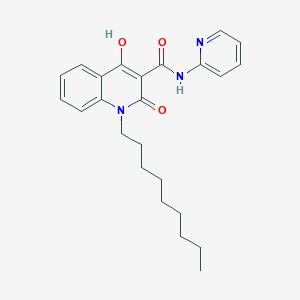
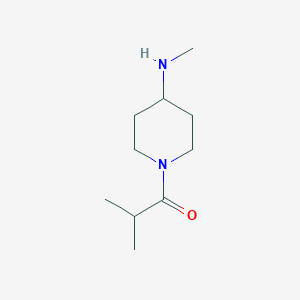
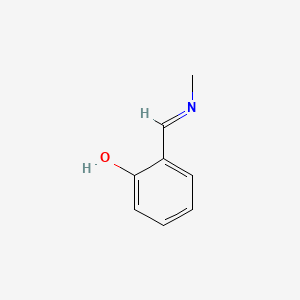
pentanedioic acid](/img/structure/B12054558.png)

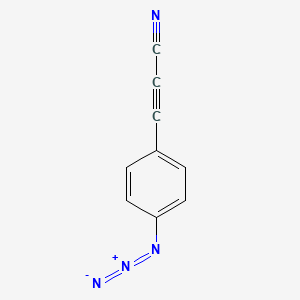
![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

